Benzoldiazoniumsulfat
Description
Benzoldiazoniumsulfat (benzenediazonium sulfate) is a diazonium salt characterized by a diazonium group (-N₂⁺) attached to a benzene ring and a sulfate counterion. Diazonium salts are typically synthesized via diazotization, where aniline derivatives react with nitrous acid (HNO₂) under acidic, low-temperature conditions . These compounds are highly reactive intermediates in organic synthesis, particularly in the production of azo dyes, pharmaceuticals, and coupling reagents . This compound is thermally unstable and can decompose explosively in dry form, necessitating careful handling and storage in aqueous or acidic solutions .
Properties
CAS No. |
6415-38-9 |
|---|---|
Molecular Formula |
C12H10N4O4S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
benzenediazonium;sulfate |
InChI |
InChI=1S/2C6H5N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
RRRODXJHANJPEB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N.C1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares Benzoldiazoniumsulfat with structurally related heterocyclic and diazonium compounds:
Reactivity and Stability
- This compound: Highly reactive due to the electrophilic diazonium group; participates in coupling reactions (e.g., with phenols or amines) to form azo compounds. Thermally unstable and explosive in anhydrous form .
- Benzothiazole/Benzoxazole : Aromatic heterocycles with moderate stability. Undergo electrophilic substitution at reactive positions (e.g., C-2 in benzothiazole) .
- Benzotriazole : Stable aromatic system with applications in corrosion inhibition and medicinal chemistry due to its ability to coordinate metals .
- Benzisoxazole : Reactive at the isoxazole ring’s oxygen and nitrogen sites, enabling functionalization for drug development .
Key Research Findings
Synthesis Efficiency : this compound’s synthesis requires precise temperature control (-5°C) to prevent decomposition, whereas benzothiazole derivatives are synthesized at reflux (70–80°C) .
Biological Activity: Benzothiazoles exhibit potent antioxidant properties (IC₅₀ = 12–45 μM in DPPH assays) , while benzisoxazoles show neuroleptic activity at nanomolar concentrations .
Thermal Stability : Diazonium salts decompose rapidly above 0°C, whereas benzoxazoles remain stable up to 200°C .
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